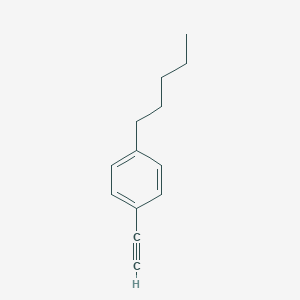

1-Ethynyl-4-pentylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,8-11H,3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGNXGIUUTWIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379403 | |

| Record name | 1-Ethynyl-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-10-8 | |

| Record name | 4-Pentylphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pent-1-yl)phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-ethynyl-4-pentylbenzene, a key intermediate in the development of liquid crystals and novel therapeutics.[1] The methodologies presented are based on established and reliable chemical literature, with a focus on providing detailed experimental protocols and quantitative data to facilitate replication and further research.

Introduction

This compound, also known as 4-pentylphenylacetylene, is a disubstituted benzene (B151609) derivative with a terminal alkyne and a pentyl group. Its rigid, linear structure makes it a valuable building block in materials science, particularly for the synthesis of liquid crystals. Additionally, it serves as an intermediate in the preparation of various organic compounds, including new acid ceramidase-targeted acyclic 5-alkynyl and 5-heteroaryl uracil (B121893) nucleosides.[1] This guide details the most common and efficient synthetic routes to this compound, focusing on the Sonogashira coupling reaction.

Primary Synthesis Pathway: Sonogashira Coupling and Deprotection

The most prevalent and high-yielding method for the synthesis of this compound involves a two-step process:

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a 4-pentyl-substituted aryl halide (iodide or bromide) and a protected acetylene, typically trimethylsilylacetylene.[2] This reaction forms the C(sp)-C(sp²) bond.[3][4]

-

Deprotection: Removal of the silyl (B83357) protecting group from the resulting trimethyl((4-pentylphenyl)ethynyl)silane (B178591) to yield the terminal alkyne.[1][2]

This strategy is favored due to its mild reaction conditions, high functional group tolerance, and consistently high yields.[4]

Logical Workflow of the Synthesis

The overall synthetic strategy can be visualized as a straightforward, two-step sequence.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis of this compound.

Protocol 1: Synthesis from 4-Pentylbromobenzene

This protocol is adapted from a patented method and offers a high overall yield.[2]

Step 1: Synthesis of trimethyl((4-pentylphenyl)ethynyl)silane

-

Reaction Scheme:

-

Reagents:

-

4-Pentylbromobenzene (80 g, 0.352 mol)

-

Trimethylsilylacetylene (60 mL)

-

Bis(triphenylphosphine)palladium(II) chloride (0.392 g, 0.56 mmol)

-

Triphenylphosphine (1.144 g, 4.4 mmol)

-

Copper(I) iodide (0.308 g, 1.6 mmol)

-

Triethylamine (B128534) (440 mL)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-pentylbromobenzene, trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) chloride, triphenylphosphine, and CuI in triethylamine.

-

Evacuate the vessel and backfill with nitrogen three times to ensure an inert atmosphere.

-

Heat the reaction mixture to approximately 50°C and stir for 12 hours. Monitor the reaction progress by HPLC.

-

After completion, cool the mixture to room temperature.

-

Add dilute hydrochloric acid, which will result in the formation of a solid (triethylamine hydrochloride).

-

Filter the mixture. To the filtrate, add 500 mL of ethyl acetate (B1210297) and 500 mL of water.

-

Separate the layers and wash the aqueous phase twice with ethyl acetate.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the intermediate product.

-

Step 2: Synthesis of this compound

-

Reaction Scheme:

-

Reagents:

-

trimethyl((4-pentylphenyl)ethynyl)silane (80 g, 0.37 mol)

-

Methanol (B129727) (160 mL)

-

Potassium carbonate (370 g, 0.27 mol)

-

-

Procedure:

-

In a single-neck flask, combine the intermediate product from Step 1, methanol, and potassium carbonate.

-

Stir the mixture at room temperature for 2 hours. Monitor the reaction completion by TLC.

-

Filter the mixture and remove the methanol by concentration.

-

To the residue, add dichloromethane (B109758) (200 mL) and water (200 mL) for extraction.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under vacuum to obtain the final product.

-

Protocol 2: Synthesis from 4-Pentyliodobenzene

This protocol utilizes 4-pentyliodobenzene as the starting material, which can be more reactive in Sonogashira couplings.[2]

Step 1: Synthesis of trimethyl((4-pentylphenyl)ethynyl)silane

-

Procedure:

-

Under an argon atmosphere, dissolve 27.4 g of 4-pentyliodobenzene in 500 mL of triethylamine.

-

Add 19.6 g of trimethylsilylacetylene.

-

Add 0.16 g of bis(triphenylphosphine)palladium(II) chloride and 0.08 g of cuprous iodide.

-

Stir the mixture at 30°C for 15 hours.

-

Step 2: Synthesis of this compound

-

Procedure:

-

Remove the triethylamine solvent by vacuum distillation.

-

Dissolve the residue in a mixed solvent of 75 mL of tetrahydrofuran (B95107) and 75 mL of methanol.

-

Add 41.4 g of potassium carbonate and stir at 20°C for 3 hours.

-

Remove the tetrahydrofuran and methanol.

-

Purify the crude product by column chromatography using hexane (B92381) as the eluent to yield the final product.

-

Protocol 3: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This method offers an alternative deprotection step using a fluoride source, which is highly efficient for cleaving silicon-carbon bonds.[1]

-

Procedure:

-

To a solution of trimethyl((4-pentylphenyl)ethynyl)silane (900 mg, 3.68 mmol) in tetrahydrofuran (THF, 6 mL), add a 1.0 M solution of tetra-n-butylammonium fluoride (n-Bu4NF) in THF (0.37 mL).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion, remove the solvent by rotary evaporation.

-

Purify the resulting residue by silica (B1680970) gel column chromatography using hexane as the eluent to afford 4-pentylphenylacetylene.

-

Quantitative Data Summary

The following tables summarize the quantitative data from the described protocols.

Table 1: Reagents and Conditions for Sonogashira Coupling

| Starting Material | Acetylene Source | Catalyst System | Base | Solvent | Temp. | Time (h) |

| 4-Pentylbromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Triethylamine | Triethylamine | 50°C | 12 |

| 4-Pentyliodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine | 30°C | 15 |

Table 2: Deprotection Methods and Yields

| Deprotection Reagent | Solvent | Temp. | Time (h) | Intermediate Yield | Final Product Yield | Overall Yield |

| K₂CO₃ | Methanol | Room Temp. | 2 | 95.6%[2] | 99.4%[2] | ~95.0% |

| K₂CO₃ | THF/Methanol | 20°C | 3 | Not specified | 94.5%[2] | Not specified |

| n-Bu₄NF | THF | Room Temp. | 1 | Not specified | 97%[1] | Not specified |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆ | |

| Molecular Weight | 172.27 g/mol | |

| Boiling Point | 172 °C | [1] |

| Density | 0.885 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.523 | [1] |

| Appearance | Colorless to yellow liquid | [1] |

Signaling Pathway Diagram: Sonogashira Catalytic Cycle

The Sonogashira coupling proceeds via a complex catalytic cycle involving both palladium and copper. The simplified diagram below illustrates the key steps.

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Sonogashira coupling followed by deprotection. The choice of starting material (4-pentylbromobenzene or 4-pentyliodobenzene) and deprotection method (potassium carbonate or TBAF) can be adapted based on reagent availability, cost, and desired purity. The protocols and data presented in this guide provide a solid foundation for researchers to produce this valuable compound for applications in materials science and drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynyl-4-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-pentylbenzene is a monosubstituted benzene (B151609) derivative that serves as a crucial building block in the synthesis of a variety of organic materials. Its unique structure, featuring a terminal alkyne group and a lipophilic pentyl chain, makes it a versatile intermediate in the fields of materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow illustrating its application. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values are critical for predicting its behavior in chemical reactions, designing experimental setups, and ensuring safe handling and storage.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆ | [1][2] |

| Molecular Weight | 172.27 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/oil | [3][4] |

| Boiling Point | 172 °C (at 760 mmHg) | [1][3] |

| Density | 0.885 g/mL at 25 °C | [1][3] |

| Refractive Index (n₂₀/D) | 1.523 | [1][3] |

Table 2: Safety and Handling Properties

| Property | Value | Reference |

| Flash Point | 103.00 °C (217.4 °F) - closed cup | [1] |

| Storage Class | 10 - Combustible liquids | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves | [1] |

| Hazard Statements | May cause skin irritation, serious eye irritation, and respiratory irritation. | [3][5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and conditions.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of this compound can be accurately determined using the Thiele tube method, which requires a small sample volume.

-

Apparatus: Thiele tube, thermometer (calibrated), small test tube (e.g., Durham tube), capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner or hot plate), and heat-transfer fluid (e.g., mineral oil).

-

Procedure:

-

Fill the Thiele tube with a suitable heat-transfer fluid to a level above the side-arm.

-

Attach the small test tube containing approximately 0.5 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with the sealed end up, into the test tube containing the sample.

-

Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. Convection will circulate the heated oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6][7]

-

Record the temperature. For high accuracy, correct the observed boiling point to standard pressure if necessary.

-

Determination of Density (Pycnometer Method)

The density of liquid this compound can be precisely measured using a pycnometer.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Insert the stopper and place the pycnometer in a constant temperature water bath (e.g., 25 °C) until the liquid level in the capillary remains constant.

-

Remove the pycnometer from the bath, carefully wipe the exterior dry, and record its mass.

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) and repeat steps 4 and 5.

-

The density of this compound is calculated using the following formula: ρ_sample = (m_sample / m_reference) * ρ_reference where:

-

ρ_sample is the density of the sample.

-

m_sample is the mass of the sample.

-

m_reference is the mass of the reference liquid.

-

ρ_reference is the known density of the reference liquid at the measurement temperature.

-

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light propagates through the substance, can be determined using an Abbe refractometer.

-

Apparatus: Abbe refractometer, constant temperature water bath, and a light source (typically a sodium lamp, D-line at 589 nm).

-

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the refractometer's eyepiece to bring the dividing line between the light and dark fields into sharp focus.

-

Rotate the prism assembly until the dividing line is centered on the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly after the measurement.

-

Synthetic Workflow: Application in Liquid Crystal Synthesis

This compound is a key precursor in the synthesis of various liquid crystals due to its rigid rod-like structure when coupled with other aromatic moieties. A common synthetic route involves the Sonogashira cross-coupling reaction. The following workflow illustrates the synthesis of a tolane-based liquid crystal.

Caption: Synthetic workflow for a tolane-based liquid crystal via Sonogashira coupling.

Experimental Protocol for the Synthesis of 4-((4-Pentylphenyl)ethynyl)benzonitrile

This protocol details the Sonogashira cross-coupling of this compound with an aryl halide to produce a liquid crystalline compound.

-

Materials: this compound, 4-Iodobenzonitrile, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (anhydrous), and appropriate solvents for work-up and chromatography (e.g., dichloromethane, hexane (B92381), ethyl acetate).

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 4-Iodobenzonitrile (1.05 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous triethylamine via syringe.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrohalide salt and catalyst residues.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure liquid crystal product, 4-((4-pentylphenyl)ethynyl)benzonitrile.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

The following diagram illustrates the logical flow of the characterization process for the synthesized liquid crystal.

Caption: Logical workflow for the characterization of the synthesized liquid crystal.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. This guide has provided a detailed summary of these properties, along with robust experimental protocols for their measurement and a practical example of its application in the synthesis of advanced materials. The information and workflows presented are intended to facilitate further research and development in the fields of materials science and medicinal chemistry, enabling the creation of novel and functional molecules.

References

An In-depth Technical Guide to 1-Ethynyl-4-pentylbenzene (CAS: 79887-10-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethynyl-4-pentylbenzene, a versatile organic intermediate. The document details its physicochemical properties, synthesis protocols, and key applications in the development of liquid crystals and biologically active nucleoside analogues.

Core Compound Data

This compound, also known as 4-pentylphenylacetylene, is an aromatic hydrocarbon featuring a terminal alkyne group and a pentyl chain substituent on a benzene (B151609) ring.[1][2] This structure makes it a valuable building block in organic synthesis, particularly for constructing larger conjugated systems.

Physicochemical and Safety Information

A summary of the key physical, chemical, and safety data for this compound is presented in the tables below. This information has been aggregated from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 79887-10-8 | [3][4] |

| Molecular Formula | C₁₃H₁₆ | [2][4] |

| Molecular Weight | 172.27 g/mol | [1][2][3][4] |

| Appearance | Colorless to yellow liquid | [5][6] |

| Boiling Point | 172 °C (lit.) | [3][5] |

| Density | 0.885 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.523 (lit.) | [3][5] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [3] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement | Storage |

| Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | Wash hands thoroughly after handling, Wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | Keep in a dark place, Sealed in dry, Room Temperature.[4] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a Sonogashira coupling reaction, followed by a desilylation step.[7] This two-step process offers high yields and purity.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of p-Pentylbromobenzene with Trimethylsilylacetylene (B32187)

This initial step involves the palladium-catalyzed coupling of an aryl halide with a protected acetylene.

-

Materials:

-

p-Pentylbromobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride

-

Triphenylphosphine

-

Copper(I) iodide (CuI)

-

Dilute Hydrochloric Acid

-

Ethyl Acetate (B1210297)

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a reaction vessel, dissolve p-pentylbromobenzene, bis(triphenylphosphine)palladium(II) chloride, triphenylphosphine, and CuI in triethylamine.[7]

-

Add trimethylsilylacetylene to the mixture.[7]

-

Apply a vacuum and backfill with nitrogen three times to ensure an inert atmosphere.[7]

-

Heat the reaction mixture to approximately 50°C and stir for 12 hours.[7] Monitor the reaction progress using HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add dilute hydrochloric acid, which will result in the formation of triethylamine hydrochloride as a solid precipitate.[7]

-

Filter the mixture to remove the solid.

-

To the filtrate, add ethyl acetate and water and perform a liquid-liquid extraction. Wash the aqueous phase twice with ethyl acetate.[7]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[7]

-

Concentrate the solution under reduced pressure to obtain the intermediate product, trimethyl((4-pentylphenyl)ethynyl)silane.[7]

-

Step 2: Desilylation to Yield this compound

The protecting trimethylsilyl (B98337) (TMS) group is removed to yield the terminal alkyne.

-

Materials:

-

Trimethyl((4-pentylphenyl)ethynyl)silane (from Step 1)

-

Methanol (B129727) (MeOH)

-

Potassium Carbonate (K₂CO₃)

-

Water

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a single-neck flask, dissolve the intermediate product from Step 1 in methanol.[7]

-

Add potassium carbonate to the solution and stir at room temperature for 2 hours.[7] Monitor the reaction completion by TLC.

-

Filter the mixture and remove the methanol by concentration.[7]

-

Extract the residue with dichloromethane and water. The aqueous phase should be extracted three times with dichloromethane.[7]

-

Combine the organic phases and dry with anhydrous magnesium sulfate.[7]

-

Concentrate the solution under vacuum to yield the final product, this compound.[7]

-

Applications in Material Science: Liquid Crystal Synthesis

This compound is a key precursor in the synthesis of tolane-based liquid crystals.[8] The rigid rod-like structure imparted by the phenylacetylene (B144264) unit is crucial for the formation of mesophases. The following is a representative protocol for the synthesis of a tolane liquid crystal, adaptable from methodologies for similar compounds.

Experimental Protocol: Synthesis of a Tolane-Based Liquid Crystal

This protocol describes the Sonogashira coupling of this compound with an aryl halide, a common strategy for creating the core structure of tolane liquid crystals.

-

Materials:

-

This compound

-

4-Iodobenzonitrile (B145841) (or other suitable aryl halide)

-

Palladium(II) acetate

-

Triphenylphosphine

-

Copper(I) iodide (CuI)

-

Triethylamine

-

10% Hydrochloric Acid

-

Ethanol (B145695) (for recrystallization)

-

-

Procedure:

-

In a septa-capped vial under a nitrogen atmosphere, combine this compound (1 mmol), 4-iodobenzonitrile (1 mmol), palladium acetate, triphenylphosphine, and CuI.

-

Add a mixture of triethylamine and acetonitrile as the solvent.

-

Heat the reaction mixture to 100°C for 24 hours.

-

After cooling, quench the solid mass with 10% HCl.

-

Collect the insoluble solid by vacuum filtration.

-

Purify the crude product by recrystallization from absolute ethanol to yield the tolane liquid crystal.

-

Applications in Drug Development: Synthesis of Nucleoside Analogues

This compound serves as a synthon for introducing lipophilic side chains into biologically active molecules. One notable application is in the synthesis of 5-alkynyl-2'-deoxyuridines, which have been evaluated for their cytotoxic activity against cancer cell lines.[3][4]

Experimental Protocol: Synthesis of 5-(4-pentylphenylethynyl)-2'-deoxyuridine

This procedure is adapted from the work of Meneni et al. (2007) and describes the Sonogashira coupling of 5-iodo-2'-deoxyuridine with this compound.

-

Materials:

-

5-Iodo-2'-deoxyuridine

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Combine 5-iodo-2'-deoxyuridine, this compound (4.0 equiv), Pd(PPh₃)₄ (0.1 equiv), CuI (0.1 equiv), and Et₃N (2.0 equiv) in DMF.[3]

-

Heat the mixture to 55°C and stir for 17 hours under an inert atmosphere.[3]

-

Monitor the reaction progress by ¹H NMR, observing the shift of the H-6 signal of the uracil (B121893) ring.[3]

-

Upon completion, follow a simplified isolation protocol which may involve precipitation and washing to obtain the product without the need for column chromatography.[3][4]

-

Biological Activity and Potential Signaling Pathway

The resulting nucleoside analogue, 5-(4-pentylphenylethynyl)-2'-deoxyuridine, has been shown to exhibit cytotoxic activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[3][4] While the precise mechanism of action is not fully elucidated, it is hypothesized that as a thymidine (B127349) analogue, it can be incorporated into DNA during replication.[3] This incorporation can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.

References

- 1. US4271299A - Process for the production of 2-alkoxy-4,6-dichloro-s-triazines - Google Patents [patents.google.com]

- 2. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. real.mtak.hu [real.mtak.hu]

- 5. tandfonline.com [tandfonline.com]

- 6. "Synthesis of terminally substituted stilbene-tolane liquid crystals" [stars.library.ucf.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. redalyc.org [redalyc.org]

Spectral Analysis of 1-Ethynyl-4-pentylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic hydrocarbon 1-Ethynyl-4-pentylbenzene, a compound of interest in materials science and as a building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

The spectral data for this compound (CAS No: 79887-10-8, Molecular Formula: C₁₃H₁₆, Molecular Weight: 172.27 g/mol ) are summarized in the tables below. This information is crucial for the identification and characterization of this compound in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.42 | d | 2H | Ar-H | 8.3 |

| 7.14 | d | 2H | Ar-H | 8.3 |

| 3.04 | s | 1H | ≡C-H | |

| 2.61 | t | 2H | Ar-CH₂ | 7.8 |

| 1.65-1.57 | m | 2H | -CH₂- | |

| 1.36-1.26 | m | 4H | -(CH₂)₂- | |

| 0.90 | t | 3H | -CH₃ | 6.6 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | Quaternary Ar-C (attached to pentyl group) |

| ~130-135 | Ar-C-H |

| ~125-130 | Ar-C-H |

| ~120-125 | Quaternary Ar-C (attached to ethynyl (B1212043) group) |

| ~80-85 | -C≡ |

| ~75-80 | ≡C-H |

| ~35-40 | Ar-CH₂ |

| ~30-35 | -CH₂- |

| ~20-25 | -CH₂- |

| ~10-15 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands. Data is available on SpectraBase.[2]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | ≡C-H stretch (strong, sharp) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2100 | C≡C stretch (weak to medium) |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic ring) |

| ~800-850 | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

A detailed experimental mass spectrum for this compound with assigned fragments is not publicly available. However, based on the fragmentation patterns of similar alkylbenzenes, the following key fragments are expected in an electron ionization (EI) mass spectrum:

| m/z | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M-CH₃]⁺ |

| 143 | [M-C₂H₅]⁺ |

| 129 | [M-C₃H₇]⁺ |

| 115 | [M-C₄H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for alkylbenzenes) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters for the acquisition of the data for this compound may vary.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Data is processed using appropriate software to perform Fourier transformation of the free induction decay (FID) signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

For mass analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile compounds like this compound. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

To aid in the understanding of the processes and the molecular structure, the following diagrams have been generated.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Ethynyl-4-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformational properties, and synthesis of 1-Ethynyl-4-pentylbenzene (also known as 4-pentylphenylacetylene). This document collates available physicochemical data, details experimental protocols for its synthesis and characterization, and explores its potential applications, particularly in materials science and as an intermediate in medicinal chemistry. While specific conformational analyses and biological pathway interactions of this molecule are not extensively documented in current literature, this guide provides a foundational understanding based on the analysis of its constituent parts and related compounds.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzene (B151609) ring substituted with an ethynyl (B1212043) group (-C≡CH) and a pentyl group (-CH₂CH₂CH₂CH₂CH₃) at the para positions. This structure imparts a combination of rigidity from the phenylacetylene (B144264) core and flexibility from the alkyl chain.

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆ | [1][2] |

| Molecular Weight | 172.27 g/mol | [1][2] |

| CAS Number | 79887-10-8 | [1][2] |

| Appearance | Colorless to yellow liquid | [3][4] |

| Boiling Point | 172 °C (lit.) | [2][3] |

| Density | 0.885 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.523 (lit.) | [2] |

| SMILES | CCCCCc1ccc(cc1)C#C | [2] |

| InChI | 1S/C13H16/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,8-11H,3,5-7H2,1H3 | [2] |

| InChIKey | APGNXGIUUTWIRE-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The reported chemical shifts (δ) in CDCl₃ are presented in Table 2.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.42 | d, J=8.3 Hz | 2H | Aromatic protons ortho to the ethynyl group |

| 7.14 | d, J=8.3 Hz | 2H | Aromatic protons ortho to the pentyl group |

| 3.04 | s | 1H | Acetylenic proton |

| 2.61 | t, J=7.8 Hz | 2H | Methylene protons adjacent to the benzene ring (-CH₂-) |

| 1.65-1.57 | m | 2H | Methylene protons (-CH₂-) |

| 1.36-1.26 | m | 4H | Methylene protons (-CH₂CH₂-) |

| 0.90 | t, J=6.6 Hz | 3H | Methyl protons (-CH₃) |

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The available data is presented in Table 3.[5]

| Chemical Shift (ppm) | Assignment |

| 144.3 | Aromatic C (quaternary, attached to pentyl group) |

| 132.3 | Aromatic CH |

| 128.7 | Aromatic CH |

| 120.3 | Aromatic C (quaternary, attached to ethynyl group) |

| 83.8 | Acetylenic C (-C≡CH) |

| 77.2 | Acetylenic C (-C≡CH) |

| 35.8 | Methylene C (-CH₂-) |

| 31.5 | Methylene C (-CH₂-) |

| 31.0 | Methylene C (-CH₂-) |

| 22.5 | Methylene C (-CH₂-) |

| 14.0 | Methyl C (-CH₃) |

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. Key vibrational frequencies for this compound are listed in Table 4.

| Frequency (cm⁻¹) | Vibration |

| ~3300 | ≡C-H stretch (strong, sharp) |

| ~2950-2850 | C-H stretch (alkyl) |

| ~2100 | C≡C stretch (weak) |

| ~1600, 1500 | C=C stretch (aromatic) |

Molecular Conformation

The conformation of this compound is determined by the rotational freedom around the single bonds of the pentyl chain and the bond connecting the pentyl group to the benzene ring.

Conformational Flexibility of the Pentyl Group

The five-carbon alkyl chain can adopt numerous conformations due to rotation around its C-C single bonds. The most stable conformation for an unbranched alkyl chain is the all-staggered, anti-periplanar arrangement, which minimizes steric hindrance. However, in the liquid state, a dynamic equilibrium of various gauche and anti conformers will exist. The energy barriers for these rotations are typically low, in the range of a few kcal/mol.[6]

Rotation of the Pentyl Group Relative to the Phenyl Ring

The rotation of the pentyl group around the C(phenyl)-C(alkyl) bond also contributes to the overall conformational landscape. Theoretical studies on similar n-alkylbenzenes suggest that the rotational barrier is relatively low.[7] The preferred orientation will be a balance between steric interactions of the alkyl chain with the ortho-hydrogens of the benzene ring and electronic effects.

Due to the lack of specific experimental or computational studies on this compound, a detailed quantitative analysis of its conformational preferences is not possible at this time. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and computational methods like Density Functional Theory (DFT) would be required to elucidate the predominant conformers and the energy barriers between them.[8][9][10]

Experimental Protocols

Synthesis via Sonogashira Coupling

This compound can be synthesized via a Sonogashira cross-coupling reaction.[11][12][13][14][15] A general protocol is outlined below.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound via Sonogashira coupling.

Materials:

-

4-Pentyl-iodobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetra-n-butylammonium fluoride (B91410) (TBAF)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Coupling Reaction: To a solution of 4-pentyl-iodobenzene (1.0 eq) in anhydrous THF under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), CuI (0.04-0.10 eq), and Et₃N (2-5 eq). To this mixture, add trimethylsilylacetylene (1.1 eq) dropwise. Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in THF and treat with TBAF (1.1 eq) at 0 °C. Stir at room temperature for 1-2 hours.

-

Purification: After quenching the deprotection reaction with saturated aqueous ammonium chloride, extract the product with diethyl ether. Dry the combined organic layers and concentrate. Purify the crude this compound by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexanes).

Characterization Techniques

3.2.1. NMR Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-25 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For quantitative ¹³C NMR, an inverse-gated decoupling pulse sequence with a long relaxation delay (d1 ≥ 5 x T₁max) should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation of all carbon nuclei.[15]

3.2.2. ATR-IR Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Applications and Potential Biological Relevance

Materials Science

Phenylacetylene derivatives are known for their applications in the synthesis of liquid crystals and conjugated polymers.[16][17][18][19] The rigid rod-like structure of the phenylacetylene unit combined with the flexible alkyl chain of this compound makes it a potential building block for nematic and smectic liquid crystalline materials.[16]

Medicinal Chemistry and Drug Development

While there is limited direct evidence for the biological activity of this compound, it has been used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor for the synthesis of 5-alkynyl-2'-deoxyuridines, which have shown cytotoxicity against human breast cancer cells.[2][3][4] Phenylacetylene derivatives, in general, are being investigated for a variety of biological activities, including as enzyme inhibitors.[20][21]

The potential for this compound or its derivatives to interact with biological targets and signaling pathways remains an area for further investigation. A hypothetical workflow for screening such a compound for biological activity is presented below.

Logical Workflow for Biological Activity Screening

Caption: A logical workflow for the initial screening of this compound for potential anticancer activity.

Conclusion

This compound is a well-characterized small molecule with established synthetic routes and basic spectroscopic data. Its molecular structure suggests a rich conformational landscape, though detailed studies in this area are currently lacking. The primary applications of this compound appear to be in materials science, particularly as a precursor to liquid crystals, and as a versatile intermediate in organic synthesis for the development of potentially bioactive molecules. Further research is warranted to fully elucidate its conformational dynamics and to explore its potential in drug discovery and development, including the identification of any specific biological targets and associated signaling pathways.

References

- 1. This compound | C13H16 | CID 2775131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 79887-10-8 [sigmaaldrich.com]

- 3. This compound | 79887-10-8 [chemicalbook.com]

- 4. This compound | 79887-10-8 [amp.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Synthesis and Liquid Crystalline Properties of Novel Phenyl Ethylene Derivatives - World Scientific News [worldscientificnews.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Unique electrical and optical properties of polyacetylene derivatives in liquid crystal phase | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 19. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 20. asianpubs.org [asianpubs.org]

- 21. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 1-Ethynyl-4-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of the terminal alkyne in 1-Ethynyl-4-pentylbenzene. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to the array of chemical transformations its terminal alkyne functionality can undergo. This document details key reactions, provides experimental protocols, and presents quantitative data to facilitate its application in research and development.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is characterized by its acidic proton and the electron-rich triple bond. This dual nature allows it to participate in a variety of reactions, including carbon-carbon bond-forming cross-coupling reactions, cycloadditions, and addition reactions. The para-pentylphenyl substituent influences the electronic properties of the alkyne, which can affect reaction kinetics and yields.

Key Chemical Transformations and Experimental Protocols

The terminal alkyne of this compound is amenable to several high-yield chemical transformations that are fundamental in organic synthesis.

Sonogashira Coupling

The Sonogashira coupling is a robust palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes and has been notably employed in the development of novel nucleoside analogues for cancer therapy.

Quantitative Data: Sonogashira Coupling

| Reactants | Product | Catalyst System | Solvent | Yield (%) | Reference |

| This compound and 5-iodo-2'-deoxyuridine | 5-(4-pentylphenylethynyl)-2'-deoxyuridine | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 76-94 | [1] |

Experimental Protocol: Synthesis of 5-(4-pentylphenylethynyl)-2'-deoxyuridine [1]

A mixture of 5-iodo-2'-deoxyuridine, a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst like copper(I) iodide is prepared in a suitable solvent, typically dimethylformamide (DMF). Triethylamine is added as a base. To this mixture, this compound is added, and the reaction is stirred at room temperature until completion. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, a simplified isolation protocol, which may involve filtration and precipitation, is employed to obtain the product with high purity.[1]

Logical Workflow for Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" and is widely used in drug discovery, bioconjugation, and materials science for its reliability and mild reaction conditions.

Quantitative Data: Representative CuAAC Reaction

| Alkyne | Azide (B81097) | Product | Catalyst System | Solvent | Yield (%) |

| This compound | Benzyl (B1604629) Azide | 1-Benzyl-4-(4-pentylphenyl)-1H-1,2,3-triazole | CuSO₄, Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | >95 (expected) |

Note: While a specific yield for this compound was not found, yields for analogous terminal alkynes in CuAAC reactions are typically very high, often exceeding 95%.

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water, a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) is added, followed by an aqueous solution of copper(II) sulfate (B86663) pentahydrate (0.01-0.05 eq). The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Upon completion, the reaction is worked up by extraction with an organic solvent, followed by purification using column chromatography to yield the 1,2,3-triazole product.

Experimental Workflow for CuAAC Reaction

Caption: Step-by-step workflow for a typical CuAAC reaction.

Hydration Reactions

The addition of water across the triple bond of this compound can be controlled to yield either the Markovnikov or anti-Markovnikov product.

-

Markovnikov Hydration: This reaction, typically catalyzed by mercury(II) salts in aqueous acid, results in the formation of a ketone. For this compound, the product is 1-(4-pentylphenyl)ethan-1-one.

-

Anti-Markovnikov Hydration: This is achieved through a hydroboration-oxidation sequence. The reaction of the alkyne with a sterically hindered borane (B79455), followed by oxidation with hydrogen peroxide in a basic medium, yields an aldehyde. In the case of this compound, the product is 2-(4-pentylphenyl)acetaldehyde.

Quantitative Data: Hydration Reactions

| Reaction Type | Reagents | Product | Yield (%) |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(4-pentylphenyl)ethan-1-one | High |

| Anti-Markovnikov Hydration | 1. Disiamylborane (B86530) or 9-BBN; 2. H₂O₂, NaOH | 2-(4-pentylphenyl)acetaldehyde | High |

Note: Specific yields for this compound were not found in the literature, but these reactions are generally high-yielding for terminal alkynes.

Experimental Protocol: General Procedure for Anti-Markovnikov Hydration (Hydroboration-Oxidation)

To a solution of a sterically hindered borane reagent (e.g., disiamylborane or 9-BBN) in an ethereal solvent such as THF, this compound is added at a controlled temperature (often 0 °C). The reaction is allowed to proceed to form the vinylborane (B8500763) intermediate. Subsequently, the reaction mixture is treated with aqueous sodium hydroxide (B78521) followed by the slow addition of hydrogen peroxide. After stirring, the reaction is worked up by extraction and purified by chromatography to afford the aldehyde.

Reduction Reactions

The triple bond of this compound can be selectively reduced to either a double bond (alkene) or a single bond (alkane).

-

Partial Reduction to Alkene: The use of specific catalysts allows for the stereoselective formation of either the cis- or trans-alkene.

-

cis-Alkene (1-pentyl-4-vinylbenzene): This is typically achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) and hydrogen gas.

-

trans-Alkene: This can be obtained via a dissolving metal reduction, for example, using sodium in liquid ammonia.

-

-

Complete Reduction to Alkane: Catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C), with hydrogen gas will fully reduce the alkyne to the corresponding alkane, 1-ethyl-4-pentylbenzene.

Quantitative Data: Reduction Reactions

| Reaction Type | Reagents | Product | Selectivity/Yield (%) |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | 1-pentyl-4-vinylbenzene | High |

| Partial Reduction (trans) | Na, NH₃ (liq.) | 1-pentyl-4-vinylbenzene | High |

| Complete Reduction | H₂, Pd/C | 1-ethyl-4-pentylbenzene | Quantitative |

Note: While specific yields for this compound were not found, these are standard and generally high-yielding transformations.

Experimental Protocol: General Procedure for Complete Reduction to Alkane

This compound is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of 10% palladium on carbon is added to the solution. The reaction vessel is then placed under an atmosphere of hydrogen gas (typically using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

Applications in Drug Development and Materials Science

The reactivity of the terminal alkyne in this compound makes it a valuable precursor in several fields:

-

Drug Discovery: As demonstrated in the synthesis of 5-alkynyl-2'-deoxyuridines, the Sonogashira coupling of this compound is a key step in creating modified nucleosides with potential anticancer activity.[1] The resulting compounds can be evaluated for their efficacy against various cancer cell lines.[1] The triazole ring formed via CuAAC is a well-known pharmacophore, and its synthesis using this compound allows for the rapid generation of compound libraries for high-throughput screening.

-

Liquid Crystals: The rigid rod-like structure of the 4-pentylphenylacetylene core is a common motif in the design of liquid crystalline materials. The alkyne group can be further functionalized to synthesize more complex, bent-core liquid crystals with unique mesomorphic properties.

Conclusion

This compound is a highly versatile and reactive building block. Its terminal alkyne functionality provides a gateway to a wide range of chemical transformations, including Sonogashira couplings, click chemistry, hydration, and reduction reactions. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of drug development and materials science, enabling the efficient utilization of this compound in the synthesis of novel and functional molecules.

References

1-Ethynyl-4-pentylbenzene: A Core Intermediate for Advanced Liquid Crystal Formulations

Abstract: This technical guide provides an in-depth analysis of 1-ethynyl-4-pentylbenzene, a key intermediate in the synthesis of high-performance liquid crystals (LCs). The document details its synthesis via Sonogashira coupling, outlines its fundamental physicochemical properties, and discusses its structural significance in developing calamitic liquid crystals with tailored dielectric and optical properties. Detailed experimental protocols for synthesis and characterization are provided, aimed at researchers and scientists in materials science and related fields. The guide also explores the structure-property relationships that make this compound a valuable building block for advanced liquid crystal mixtures used in display technologies and beyond.

Introduction

Liquid crystals represent a unique state of matter, combining the fluidity of liquids with the anisotropic physical properties of crystalline solids. This anisotropy, particularly in dielectric constant and refractive index, is harnessed in a myriad of electro-optical applications, most notably in liquid crystal displays (LCDs). The performance of an LCD device—its switching speed, operating voltage, contrast, and color gamut—is fundamentally determined by the molecular structure of the liquid crystals it contains.

The development of advanced liquid crystal mixtures relies on the strategic design and synthesis of mesogenic molecules with specific structural features. This compound is a critical non-mesogenic intermediate used in the construction of tolane-type and other calamitic (rod-shaped) liquid crystals. Its structure incorporates two essential features:

-

A Terminal Ethynyl (B1212043) Group (-C≡CH): This rigid acetylenic linker is used to extend the molecular core, connecting phenyl rings to create a highly conjugated and linear structure. This linearity is crucial for establishing and maintaining the nematic phase over a broad temperature range. The π-electron system of the alkyne bridge significantly enhances the birefringence (optical anisotropy, Δn) of the final LC molecule.[1]

-

A Terminal Pentyl Group (-C5H11): This flexible alkyl chain is a common feature in liquid crystal design. It helps to lower the melting point and influence the clearing point (the nematic-to-isotropic transition temperature), thereby defining the operational temperature range of the mesophase.

This document serves as a technical resource for professionals in materials science and chemistry, providing comprehensive data and protocols related to the synthesis and application of this compound as a precursor for advanced liquid crystal materials.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] It is not a liquid crystal itself but serves as a molecular building block. Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 79887-10-8 | |

| Molecular Formula | C₁₃H₁₆ | |

| Molecular Weight | 172.27 g/mol | |

| Boiling Point | 172 °C | [2] |

| Density | 0.885 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.523 | [2] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is a two-step process involving a palladium-catalyzed cross-coupling reaction followed by a deprotection step. The overall workflow is illustrated below.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for Sonogashira coupling and subsequent deprotection.[3][4][5]

Step 1: Synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane (Sonogashira Coupling)

-

Reactor Setup: To a dry, three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, add 4-pentyl-iodobenzene (e.g., 27.4 g), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and triphenylphosphine (B44618) (PPh₃).[3]

-

Solvent and Reagents: Add anhydrous triethylamine (e.g., 500 mL) as the solvent and base.[3] Subsequently, add trimethylsilylacetylene.

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical for preventing the homocoupling of the alkyne and protecting the catalyst.[4][6]

-

Reaction: Heat the reaction mixture to approximately 50°C and stir for 12 hours.[3] Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the triethylamine solvent by vacuum distillation.[3] Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water to remove triethylamine hydrochloride and other salts.[3]

-

Purification: Dry the organic phase with an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude intermediate product, trimethyl((4-pentylphenyl)ethynyl)silane.[3]

Step 2: Synthesis of this compound (Deprotection)

-

Reaction Setup: Dissolve the crude intermediate from Step 1 (e.g., 80 g) in a mixture of methanol (e.g., 160 mL) and tetrahydrofuran (B95107) (THF).[3]

-

Deprotection Reagent: Add potassium carbonate (K₂CO₃) to the solution.[3] Alternatively, tetra-n-butylammonium fluoride (B91410) (TBAF) in THF can be used.[2]

-

Reaction: Stir the mixture vigorously at room temperature for 2-3 hours.[3] Monitor the completion of the reaction by TLC.

-

Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Remove the solvents (methanol/THF) by rotary evaporation.[3]

-

Extraction: Dissolve the residue in dichloromethane (B109758) and wash with water. Separate the organic layer, and extract the aqueous layer again with dichloromethane to maximize yield.[3]

-

Final Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the final product, this compound.[3] Further purification can be achieved by column chromatography using hexane (B92381) as the eluent.[3]

Role in Liquid Crystal Design and Structure-Property Relationships

This compound is a precursor to tolane-based liquid crystals, which have a general structure consisting of a rigid core, a terminal alkyl chain, and often a polar group. The properties of the final liquid crystal molecule are a direct consequence of these constituent parts.

-

Rigid Core (Aryl-C≡C-Aryl): The core, formed by using intermediates like this compound, is the primary determinant of the molecule's shape anisotropy. The extended π-conjugation across the tolane structure leads to a large polarizability anisotropy (Δα), which in turn results in high birefringence (Δn). This is highly desirable for applications requiring thin cell gaps.[1]

-

Alkyl Chain (Pentyl): The flexible pentyl chain disrupts crystal packing, which lowers the melting point. Its length and branching also influence the clearing temperature and the type of mesophase (nematic, smectic) that is formed.

-

Terminal Polar Group: While not part of the intermediate itself, the group eventually attached to the ethynyl end (e.g., -CN, -F, -NCS) dictates the dipole moment of the final molecule. A strong dipole moment aligned with the long molecular axis leads to a large, positive dielectric anisotropy (Δε), making the LC responsive to electric fields in standard display modes.[7]

Characterization of Liquid Crystal Properties

Once a final liquid crystal molecule is synthesized using this compound, or when it is added to a host mixture, its key physical properties must be characterized.

Protocol for Measuring Nematic-to-Isotropic Transition Temperature (TN-I)

The clearing point, or nematic-to-isotropic transition temperature, is a fundamental property measured using Differential Scanning Calorimetry (DSC).[8][9]

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 2-10 K/min) to a temperature well above the expected transition.[9] Then, cool the sample at the same rate.

-

Data Analysis: The N-I transition will appear as an endothermic peak on the heating curve and an exothermic peak on the cooling curve. The peak minimum (or onset) of the endotherm is typically reported as the transition temperature.[9][10]

Protocol for Measuring Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is measured using dielectric spectroscopy.[11][12]

-

Cell Preparation: Two types of liquid crystal cells are required: a homogeneous cell (planar alignment) for measuring ε⊥ and a homeotropic cell (vertical alignment) for measuring ε∥. The cells consist of two glass plates with transparent electrodes (e.g., ITO) and an alignment layer.

-

Sample Filling: Fill the cells with the liquid crystal sample in its isotropic phase via capillary action, then cool slowly into the nematic phase.

-

Measurement: Place the filled cell in a temperature-controlled holder. Connect the cell electrodes to an impedance analyzer.

-

Data Acquisition: Apply a low-amplitude AC voltage (e.g., 1V) at a standard frequency (e.g., 1 kHz) and measure the capacitance of the cell (C⊥ for the homogeneous cell, C∥ for the homeotropic cell).[13]

-

Calculation: The dielectric permittivities are calculated from the capacitance values. The dielectric anisotropy is then determined by the equation: Δε = ε∥ - ε⊥.[7][11]

Conclusion

This compound is a fundamentally important intermediate for the synthesis of tolane-based and other high-performance liquid crystals. Its rigid ethynyl linker and flexible pentyl chain provide chemists with essential tools to engineer molecules with specific mesophase ranges and high optical anisotropy. The well-established Sonogashira coupling reaction allows for its efficient and scalable production. A thorough understanding of the synthesis of this intermediate, and the subsequent characterization of the final liquid crystal materials, is essential for the continued development of advanced materials for displays, spatial light modulators, and other electro-optical technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 79887-10-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. DSpace [repository.kaust.edu.sa]

- 6. youtube.com [youtube.com]

- 7. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

solubility of 1-Ethynyl-4-pentylbenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Ethynyl-4-pentylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as 4-Pentylphenylacetylene). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the fundamental principles governing its solubility, a detailed experimental protocol for determining solubility, and a framework for data presentation and analysis.

Physicochemical Properties and Predicted Solubility

This compound is an organic compound with the molecular formula C₁₃H₁₆ and a molecular weight of 172.27 g/mol .[1][2] Its structure consists of a nonpolar benzene (B151609) ring substituted with a terminal ethynyl (B1212043) group and a pentyl group. The long alkyl (pentyl) chain and the aromatic ring render the molecule predominantly nonpolar and lipophilic.

Based on the principle of "like dissolves like," this compound is predicted to exhibit high solubility in nonpolar and weakly polar organic solvents.[3][4] Conversely, it is expected to have low to negligible solubility in highly polar solvents, particularly aqueous solutions.

-

High Expected Solubility: Toluene, Hexane, Diethyl Ether, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.[5]

-

Moderate to Low Expected Solubility: Acetone, Ethanol, Methanol.

-

Negligible Expected Solubility: Water.

The key factors influencing its solubility are illustrated in the diagram below.

Caption: Logical diagram of factors affecting solubility.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Hexane | 25 | HPLC/UV-Vis | ||

| Toluene | 25 | HPLC/UV-Vis | ||

| Dichloromethane | 25 | HPLC/UV-Vis | ||

| Ethyl Acetate | 25 | HPLC/UV-Vis | ||

| Acetone | 25 | HPLC/UV-Vis | ||

| Methanol | 25 | HPLC/UV-Vis |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound using the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle. For finely suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.

-

Dilution and Analysis: Dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC-UV). Analyze the concentration of this compound in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

The workflow for this protocol is visualized below.

Caption: Shake-flask method workflow for solubility.

Conclusion

While specific published data is scarce, the molecular structure of this compound provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust framework for researchers to determine solubility in solvents relevant to their specific applications, from synthetic chemistry to drug formulation.

References

Thermal Stability and Decomposition of 1-Ethynyl-4-pentylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-ethynyl-4-pentylbenzene and its corresponding polymer, poly(this compound). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established principles of thermal analysis and decomposition mechanisms for structurally related compounds. It outlines detailed, generalized experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, this guide presents a logical framework for understanding the potential thermal degradation pathways of this compound, supported by visualizations of experimental workflows and hypothetical decomposition routes. The information herein is intended to serve as a foundational resource for researchers engaged in the study of this compound and its derivatives.

Introduction

This compound is a monosubstituted acetylene (B1199291) derivative characterized by a pentyl group attached to a phenyl ring, which also bears an ethynyl (B1212043) functional group. This structure makes it a valuable monomer for the synthesis of substituted polyacetylenes. The thermal stability of such polymers is a critical parameter, influencing their processing, application, and degradation profiles. A thorough understanding of the thermal behavior of both the monomer and its polymer is essential for applications in materials science and, potentially, in the development of drug delivery systems or other advanced materials where thermal stress is a factor.

A key study by Cataldo F, et al. investigated the thermal and chiro-optical properties of poly(this compound) (PEPB) and noted that the thermal stability of monosubstituted polyacetylenes is significantly enhanced by the presence of bulky substituents. The study employed thermal analysis techniques such as TGA, DTG (Derivative Thermogravimetry), and DTA (Differential Thermal Analysis) to characterize the polymer. However, the specific quantitative data and detailed experimental parameters from this study are not widely available in the public domain. This guide, therefore, provides a framework for conducting and interpreting such analyses.

Thermal Analysis Data

While specific quantitative data for the thermal decomposition of this compound and its polymer are not available in the cited literature, the following tables are presented as templates for the systematic recording of such data obtained from thermal analysis experiments.

Table 1: Thermogravimetric Analysis (TGA) Data for Poly(this compound)

| Parameter | Value (°C) | Mass Loss (%) |

| Onset Decomposition Temperature (Tonset) | Data not available | - |

| Temperature at 5% Mass Loss (T5%) | Data not available | 5 |

| Temperature at 10% Mass Loss (T10%) | Data not available | 10 |

| Temperature of Maximum Decomposition Rate (Tmax) | Data not available | Corresponds to peak of DTG curve |

| Final Decomposition Temperature (Tfinal) | Data not available | - |

| Residual Mass at 800 °C | - | Data not available |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound and Poly(this compound)

| Sample | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| This compound | Melting | Data not available | Data not available | Data not available |